molecular formula C5H4O6 B14501321 2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione CAS No. 63056-19-9

2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione

Cat. No.: B14501321
CAS No.: 63056-19-9
M. Wt: 160.08 g/mol
InChI Key: AQALYTOCMPVPTR-UHFFFAOYSA-N
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Description

2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione is an organic compound characterized by a cyclopentene ring with four hydroxyl groups and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dione with a hydroxylating agent to introduce the hydroxyl groups at the desired positions. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the cyclopentene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone groups can be reduced to hydroxyl groups, leading to the formation of polyols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce polyols.

Scientific Research Applications

2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,3-dione: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    2,2,4,4-Tetramethylcyclobutane-1,3-diol: Similar in having multiple hydroxyl groups but differs in the ring structure and substitution pattern.

Uniqueness

2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione is unique due to the specific arrangement of hydroxyl and ketone groups on the cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

63056-19-9

Molecular Formula

C5H4O6

Molecular Weight

160.08 g/mol

IUPAC Name

2,2,4,5-tetrahydroxycyclopent-4-ene-1,3-dione

InChI

InChI=1S/C5H4O6/c6-1-2(7)4(9)5(10,11)3(1)8/h6-7,10-11H

InChI Key

AQALYTOCMPVPTR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)C(C1=O)(O)O)O)O

Origin of Product

United States

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